Ethyl 6-oxospiro[2.4]heptane-5-carboxylate
Description
Contextualization within Spirocyclic Chemical Systems
Spirocyclic compounds are characterized by their unique three-dimensional structure, where two rings are connected by a single common atom, known as the spiro atom. This arrangement imparts significant conformational rigidity compared to their linear or fused-ring counterparts. The inherent three-dimensionality of spirocycles is a highly desirable feature in drug discovery, as it allows for a more precise spatial orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. researchgate.netmdpi.com
The class of spiro[2.4]heptanes, to which Ethyl 6-oxospiro[2.4]heptane-5-carboxylate belongs, consists of a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring sharing a single carbon atom. peeref.com The presence of the strained cyclopropane ring introduces unique chemical reactivity and stereochemical properties to the system.
Significance of Spiro[2.4]heptane Scaffolds in Organic Synthesis
The spiro[2.4]heptane scaffold is a valuable building block in organic synthesis due to its compact and rigid structure. The development of synthetic methodologies to access this core structure has been an active area of research. a2bchem.combldpharm.com These scaffolds serve as precursors to a variety of complex molecules, including natural products and pharmacologically active compounds. The unique stereochemistry of the spiro center presents both a challenge and an opportunity for synthetic chemists to create novel molecular architectures.
Overview of Current Research Trajectories Involving the Spiro[2.4]heptane Core
Current research involving the spiro[2.4]heptane core is diverse and spans several areas of chemical science. One significant area is in the synthesis of biologically active molecules. For instance, derivatives of the spiro[2.4]heptane framework have been investigated for their potential as antiviral agents, particularly as inhibitors of the hepatitis C virus (HCV) NS5A protein. google.comgoogle.com
Furthermore, the spiro[2.4]heptane motif is utilized in the development of novel insecticides and other biologically active compounds. researchgate.net The rigid framework allows for the precise positioning of pharmacophores, which can lead to potent and selective interactions with biological targets. Research has also explored the synthesis of spiro[2.4]hepta-4,6-dienes and their applications in various chemical transformations. a2bchem.combldpharm.comresearchgate.net
Despite the active research on various derivatives, there is a conspicuous absence of published studies specifically detailing the synthesis, reactivity, or applications of this compound. While commercially available, its role in academic or industrial research remains largely undocumented in publicly accessible literature.
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 956088-14-5 | bldpharm.comkolabshop.com |
| Molecular Formula | C₁₀H₁₄O₃ | bldpharm.comuni.lu |
| Molecular Weight | 182.22 g/mol | bldpharm.com |
| IUPAC Name | This compound | uni.lu |
Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 6-oxospiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-2-13-9(12)7-5-10(3-4-10)6-8(7)11/h7H,2-6H2,1H3 |
InChI Key |
BRBZXNIHZZHZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CC2)CC1=O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Ethyl 6 Oxospiro 2.4 Heptane 5 Carboxylate
Functional Group Interconversions of the Ethyl Ester Moiety
The ethyl ester portion of ethyl 6-oxospiro[2.4]heptane-5-carboxylate can be chemically altered to yield other significant functional groups, often without affecting the core spirocyclic structure.
The ethyl ester can be converted to its corresponding carboxylic acid, 6-oxospiro[2.4]heptane-5-carboxylic acid, through a process called hydrolysis. When this reaction is conducted under basic conditions, it is referred to as saponification. This is typically achieved by treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup. The resulting carboxylic acid is a key intermediate for further functionalization.
The reduction of the ethyl ester yields the primary alcohol, (6-hydroxyspiro[2.4]heptan-5-yl)methanol. This transformation is carried out using potent reducing agents, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous ether-based solvent such as diethyl ether or tetrahydrofuran. With careful management of the reaction conditions, this reduction can be chemoselective, targeting the ester while leaving the ketone group intact.
Reactions Involving the Keto Functionality
The ketone group within the five-membered ring serves as a primary site for a multitude of chemical reactions, which can lead to the introduction of new stereocenters and an increase in molecular complexity.
The carbonyl group in this compound demonstrates typical ketone reactivity. It is susceptible to nucleophilic addition by a range of carbon and heteroatom nucleophiles. The presence of adjacent alpha-protons also permits the formation of an enolate under basic conditions. This enolate intermediate is crucial for reactions like alkylations, aldol (B89426) condensations, and halogenations at the C5 position, enabling the introduction of various substituents onto the cyclopentanone (B42830) ring. The steric hindrance from the fused cyclopropane (B1198618) ring influences the regioselectivity of enolate formation.
The ketone can be selectively reduced to a secondary alcohol, producing ethyl 6-hydroxyspiro[2.4]heptane-5-carboxylate. This is often accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcohol-based solvent. The stereochemical result of this reduction is dictated by the steric environment of the carbonyl group, with the hydride ion typically attacking from the less sterically hindered side of the molecule. The use of more sterically bulky reducing agents can provide a higher degree of stereocontrol.
Spiro Ring System Transformations and Skeletal Rearrangements
Ring Expansion and Contraction Reactions of Spirocyclic Systems
Spirocyclic systems, such as the spiro[2.4]heptane core of the title compound, can undergo ring expansion and contraction reactions, driven by the release of ring strain or the formation of more stable carbocation intermediates. chemistrysteps.comchemistrysteps.com These transformations are crucial for synthesizing larger or smaller ring systems that may be difficult to access through other methods. etsu.edu
Ring Expansion: Ring expansions often occur to alleviate the strain inherent in smaller rings, such as the cyclopropane in the spiro[2.4]heptane system. chemistrysteps.com For instance, the treatment of a cyclobutane (B1203170) derivative with a leaving group on an adjacent carbon can lead to a more stable cyclopentane (B165970) ring through a type of alkyl shift. chemistrysteps.com Similar principles apply to the spiro[2.4]heptane system. Reactions that generate a positive charge adjacent to the cyclopropane ring can induce an expansion to a more stable bicyclo[3.2.1]octane system.
Ring Contraction: Conversely, ring contractions can also occur, often facilitated by rearrangements like the Favorskii rearrangement in α-halo ketones. chemistrysteps.com If this compound were to be halogenated at the C7 position, treatment with a base could induce a Favorskii-type rearrangement, leading to a contracted ring system. Another pathway for ring contraction involves carbocation rearrangements where a larger ring converts to a more stable, smaller ring system. For example, a cycloheptyl system can contract to a more stable cyclohexyl system via a 1,2-alkyl shift. chemistrysteps.com
| Transformation Type | Driving Force | Potential Product Scaffold |
| Ring Expansion | Relief of ring strain, formation of a more stable carbocation. chemistrysteps.com | Bicyclo[3.2.1]octane |
| Ring Contraction | Formation of a more stable carbocation, rearrangements like the Favorskii. chemistrysteps.com | Substituted cyclopentane derivatives |
Cycloaddition Reactions of Spiro[2.4]hepta-4,6-dienes and Analogs
While this compound itself is not a diene, its analog, spiro[2.4]hepta-4,6-diene, is a versatile substrate in cycloaddition reactions, particularly the Diels-Alder reaction. researchgate.netnih.gov These reactions are powerful tools for constructing six-membered rings with high regio- and stereoselectivity. nih.gov
The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. nih.gov Spiro[2.4]hepta-4,6-diene can react with various dienophiles, such as tetracyanoethylene, to yield polycyclic adducts. researchgate.net These reactions are synthetically valuable for creating complex, caged structures. For example, the reaction of spiro[2.4]hepta-4,6-diene with acetylenic dienophiles produces adducts that can undergo further intramolecular cyclization to form novel polycyclic cage compounds. researchgate.net
| Dienophile | Reaction Type | Resulting Structure | Reference |
| Tetracyanoethylene | [4+2] Cycloaddition | Polycyclic adduct | researchgate.net |
| Acetylenic dienophiles | [4+2] Cycloaddition | Polycyclic adducts, precursors to cage compounds | researchgate.net |
| Hexafluoropropene | [4+2] Cycloaddition | exo and endo adducts | researchgate.net |
Regioselective and Stereoselective Functionalization of the Spirocenter
The spirocenter of the spiro[2.4]heptane system is a quaternary carbon, which presents a significant challenge for direct functionalization. However, reactions on the adjacent carbons can be influenced by the stereochemistry of the spirocyclic system.
Regioselectivity refers to the preference of a reaction to occur at one position over another. In the case of this compound, reactions such as enolate formation will preferentially occur at the C7 position due to the presence of the adjacent carbonyl group.
Stereoselectivity , the preference for the formation of one stereoisomer over another, is also a key feature of reactions involving this scaffold. youtube.com For example, hydrogenation of a double bond in the five-membered ring would likely be directed by the cyclopropane ring, leading to the addition of hydrogen from the less sterically hindered face. The rigid conformation of the spirocyclic system can lead to highly stereoselective outcomes. youtube.com
Electrophilic and Nucleophilic Substitution Reactions on the Spirocyclic Scaffold
The spirocyclic scaffold of this compound is susceptible to both electrophilic and nucleophilic attacks, primarily at the functionalized positions.
Electrophilic Substitution: The enolate of this compound, formed by deprotonation at the C7 position, can react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at this position. The reaction of the enolate with an electrophile is a key method for elaborating the structure of this spirocycle.
Nucleophilic Substitution: The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles. This can lead to the formation of alcohols upon reduction or the addition of organometallic reagents. Furthermore, while not a direct substitution on the ring, nucleophilic attack at the carbonyl of the ester group can lead to saponification or transesterification reactions. SN2 reactions at a substituted carbon on the ring would proceed with inversion of stereochemistry. youtube.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations in various NMR experiments, a complete structural assignment can be made. Although specific experimental data for this compound is not widely published, a detailed analysis can be based on established principles of NMR spectroscopy.
The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. The structure of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate suggests several distinct proton signals.
Ethyl Group: A characteristic quartet and triplet pattern is expected for the ethyl ester. The methylene (B1212753) protons (-OCH₂CH₃) would appear as a quartet, shifted downfield due to the adjacent oxygen atom (typically around 4.0-4.3 ppm). The methyl protons (-OCH₂CH₃) would appear as a triplet further upfield (around 1.2-1.4 ppm).
Cyclopentanone (B42830) Ring Protons: The protons on the five-membered ring (C5 and C7) are adjacent to carbonyl and spiro centers, leading to complex splitting patterns and chemical shifts in the range of 2.0-3.5 ppm.
Cyclopropane (B1198618) Ring Protons: The protons on the three-membered ring are highly shielded and are expected to appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. Their geminal and vicinal couplings would provide further structural information.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| -OCH₂CH₃ | 4.0 - 4.3 | Quartet (q) |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) |
| Ring Protons (C5, C7) | 2.0 - 3.5 | Multiplet (m) |
| Cyclopropane Protons (C1, C2) | 0.5 - 1.5 | Multiplet (m) |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are anticipated.
Carbonyl Carbons: Two signals are expected in the highly deshielded region of the spectrum. The ketone carbonyl (C=O) typically appears around 190-215 ppm, while the ester carbonyl (COO) is found slightly more upfield, around 165-175 ppm. libretexts.org
Ethyl Group Carbons: The methylene carbon (-OCH₂) is expected around 60-65 ppm, and the terminal methyl carbon (-CH₃) would be in the shielded region, around 14-16 ppm.
Spiro Carbon: The quaternary spiro carbon (C4) would appear as a unique signal, typically in the range of 30-50 ppm.
Ring Carbons: The remaining carbons of the cyclopentanone and cyclopropane rings would produce signals in the aliphatic region of the spectrum (approx. 20-50 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| Ketone (C=O) | 190 - 215 |
| Ester (COO) | 165 - 175 |
| -OCH₂CH₃ | 60 - 65 |
| Ring Carbons (C5, C7) | 30 - 50 |
| Spiro Carbon (C4) | 30 - 50 |
| Cyclopropane Carbons (C1, C2) | 20 - 40 |
| -OCH₂CH₃ | 14 - 16 |
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between the methylene and methyl protons of the ethyl group, and among the adjacent protons on the cyclopentanone ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the quartet at ~4.1 ppm to the carbon at ~61 ppm.
The magnitude of the coupling constants (J-values) between protons provides valuable information about the dihedral angles between them, which can help in determining the stereochemistry of the molecule. The vicinal coupling constants between protons on the cyclopentanone ring would be particularly informative for deducing the relative orientation of the substituents on that ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the most prominent features in the IR spectrum would be the absorptions from the two carbonyl groups.
Ketone C=O Stretch: A strong absorption band is expected for the ketone carbonyl group. For a five-membered ring ketone, this stretch typically appears at a higher frequency than in an open-chain ketone, generally in the range of 1740-1750 cm⁻¹.
Ester C=O Stretch: The ester carbonyl group also gives rise to a strong absorption band, typically found between 1735-1750 cm⁻¹. echemi.comic.ac.uk Due to the proximity in absorption frequencies, these two C=O stretches might overlap or appear as a broadened band or a doublet. uobabylon.edu.iq
C-O Stretches: Strong C-O stretching bands associated with the ester group are expected in the fingerprint region, typically between 1000-1300 cm⁻¹. uobabylon.edu.iq
C-H Stretches: Absorptions corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ketone (Cyclic) | C=O Stretch | 1740 - 1750 |
| Ester | C=O Stretch | 1735 - 1750 |
| Ester | C-O Stretch | 1000 - 1300 |
| Alkyl | C-H Stretch | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₄O₃, giving it a monoisotopic mass of approximately 182.09 Da. uni.lu
In an MS experiment, the molecule would be ionized to form a molecular ion ([M]⁺). Predicted mass spectrometry data indicates the formation of several common adducts in high-resolution mass spectrometry. uni.lu
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 182.09375 |
| [M+H]⁺ | 183.10158 |
| [M+Na]⁺ | 205.08352 |
Data sourced from PubChemLite (CID 24209556). uni.lu
The fragmentation of the molecular ion would likely involve characteristic losses associated with esters. libretexts.org Common fragmentation pathways include the loss of the ethoxy group (-•OCH₂CH₃, 45 Da) or the loss of an ethylene (B1197577) molecule via McLafferty rearrangement if sterically feasible. chemistrynotmystery.compharmacy180.com Cleavage next to the carbonyl groups is a common fragmentation route for both ketones and esters. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₁₀H₁₄O₃. uni.lu The theoretical monoisotopic mass of this compound is calculated to be 182.0943 Da. uni.lu
HRMS analysis provides an experimental mass measurement that can be compared to this theoretical value. A close correlation between the measured and calculated mass, typically within a few parts per million (ppm), confirms the elemental composition of the synthesized compound, distinguishing it from other potential molecules with the same nominal mass. While specific experimental HRMS data for this compound is not widely published, the technique remains the standard for unambiguous molecular formula confirmation.
Below is a table of predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.10158 |
| [M+Na]⁺ | 205.08352 |
| [M-H]⁻ | 181.08702 |
| [M+NH₄]⁺ | 200.12812 |
| [M+K]⁺ | 221.05746 |
| [M+H-H₂O]⁺ | 165.09156 |
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric pressure chemical ionization is a soft ionization technique often used for compounds that are not sufficiently volatile or are thermally labile for electron ionization. In the context of this compound, APCI-MS would typically produce a prominent protonated molecule peak [M+H]⁺ at m/z 183.10158. uni.lu The fragmentation in APCI is generally less extensive than in EI, which helps in the clear determination of the molecular weight. However, some characteristic fragment ions may still be observed, providing structural clues.
Electron Ionization Mass Spectrometry (EI-MS)
The fragmentation of spiro compounds under electron ionization can be complex. aip.org For this compound, key fragmentation pathways would likely involve:
α-cleavage adjacent to the ketone and ester carbonyl groups.
Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment ion.
Cleavage of the spirocyclic ring system , which can lead to a variety of characteristic fragment ions.
A detailed analysis of the fragmentation of various spirocyclic systems has been conducted, providing a basis for interpreting the mass spectrum of this compound. aip.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. This technique would be invaluable for elucidating the precise spatial arrangement of the atoms in this compound, particularly the orientation of the ester group relative to the spirocyclic ring system.
Other Spectroscopic Techniques (e.g., Distortionless Enhancement by Polarization Transfer (DEPT), UV-Vis Spectroscopy)
Further structural information can be obtained from other spectroscopic methods.
Distortionless Enhancement by Polarization Transfer (DEPT) is a nuclear magnetic resonance (NMR) technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT experiment, in conjunction with a standard ¹³C NMR spectrum, would allow for the unambiguous assignment of each carbon signal in the molecule.
Computational Studies and Theoretical Investigations
Density Functional Theory (DFT) Calculations on Electronic Structure and Geometry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for calculating a molecule's properties. dergipark.org.tracs.org
Frontier Molecular Orbital (HOMO-LUMO) Energy AnalysisFrontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.dergipark.org.trresearchgate.netThe energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.dergipark.org.tracs.orgA smaller gap suggests the molecule is more reactive. Calculations would typically be performed using a DFT method like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to determine these energy levels.dergipark.org.trfigshare.com
Interactive Table: Hypothetical Frontier Molecular Orbital Data No data is available for this compound. The table below is a hypothetical example of how such data would be presented.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | LUMO - HOMO; indicates chemical reactivity |
Mechanistic Insights from Computational Modeling
Beyond static properties, computational modeling can be used to explore the dynamics of chemical reactions.
Prediction of Regioselectivity and Stereoselectivity in Transformations
There are currently no specific theoretical studies or published computational data that predict the regioselectivity and stereoselectivity of chemical transformations involving ethyl 6-oxospiro[2.4]heptane-5-carboxylate. Such studies are crucial for understanding and optimizing synthetic routes that utilize this compound, as they can provide insights into the preferred sites of reaction and the three-dimensional arrangement of atoms in the resulting products.
Advanced Molecular Modeling and Dynamics Simulations
Advanced molecular modeling and molecular dynamics simulations for this compound are not available in the reviewed literature. These computational techniques would be invaluable for exploring the conformational landscape, solvent effects, and the dynamic behavior of the molecule over time, which are all critical factors in its chemical behavior and potential applications.
Applications in Advanced Organic Synthesis and Chemical Research
A Versatile Synthetic Building Block
The unique structural features of ethyl 6-oxospiro[2.4]heptane-5-carboxylate make it an attractive starting material for the synthesis of a wide array of complex organic molecules. Its reactivity allows for various chemical transformations, enabling chemists to construct intricate molecular architectures.
Precursor to Complex Heterocyclic Compounds and Scaffolds
This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds. These compounds are of significant interest due to their presence in numerous biologically active molecules and functional materials. For instance, the spirocyclic core can be elaborated into more complex systems containing nitrogen, oxygen, or sulfur atoms within the ring structures. The reactivity of the ketone and ester functional groups allows for a range of chemical modifications, leading to the formation of diverse heterocyclic scaffolds. semanticscholar.org
The synthesis of spiro-pyrimidinones, pyrazolidinones, and isoxazolidinones from related 4-cyano-4-ethoxycarbonyl-piperidines highlights the utility of such multifunctional intermediates in constructing complex heterocyclic systems. semanticscholar.org This approach demonstrates the potential for this compound to be a precursor to a wide range of heterocyclic structures through sequential reactions.
Incorporation into Novel Chemical Entities with Defined 3D Character
The rigid, three-dimensional nature of the spiro[2.4]heptane framework is a key attribute that medicinal chemists and materials scientists seek to incorporate into new molecules. This defined 3D character can lead to improved biological activity and selectivity by presenting functional groups in specific spatial orientations. The incorporation of this spirocyclic motif can impart conformational rigidity to otherwise flexible molecules, which is a critical factor in designing potent enzyme inhibitors and receptor ligands.
Non-natural amino acids, particularly proline analogues, are valuable building blocks for active pharmaceutical ingredients due to the conformational constraints they impose on peptide chains. mdpi.com The Boc-protected amino acid 5-azaspiro[2.4]heptane-6-carboxylic acid, a derivative accessible from spirocyclic precursors, is a key component in the synthesis of ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein. mdpi.com This highlights the importance of spirocyclic scaffolds in creating molecules with precise three-dimensional structures for therapeutic applications.
Component in the Synthesis of Strained Spiro Heterocycles
The interest in strained spiro heterocycles has grown significantly due to their potential as non-classical three-dimensional bioisosteres. rsc.org These strained systems can confer beneficial physicochemical properties, such as metabolic stability and lipophilicity, to lead compounds in drug discovery. rsc.org this compound can serve as a starting point for the synthesis of such strained systems. The inherent ring strain in the cyclopropane (B1198618) ring influences the reactivity of the molecule, allowing for unique chemical transformations that lead to the formation of novel and strained spiro heterocyclic structures. The development of new synthetic methods for creating strained spiro heterocycles is an active area of research, driven by the need for novel molecular scaffolds in medicinal chemistry. rsc.orgresearchgate.net
Role in the Synthesis of Related Spirocyclic Systems
The versatility of this compound extends to its use as a precursor for other important classes of spirocyclic compounds, namely azaspiro[2.4]heptane and oxaspiro[2.4]heptane derivatives.
Azaspiro[2.4]heptane Derivatives as Key Intermediates
Azaspiro[2.4]heptane derivatives are a class of nitrogen-containing spirocycles that are valuable intermediates in medicinal chemistry. sciensage.info These compounds are often sought after for their ability to serve as rigid scaffolds in the design of biologically active molecules. The synthesis of azaspiro[2.4]heptane derivatives can be accomplished through multi-step sequences starting from precursors like this compound. These synthetic routes often involve the introduction of a nitrogen atom through reactions such as reductive amination or ring-opening of a related epoxide followed by cyclization.
Research has focused on the synthesis and biological screening of new azaspiro[2.4]heptanecarboxylate derivatives, highlighting the importance of these compounds as intermediates for medicinally active molecules. sciensage.inforesearchgate.net Furthermore, an enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been developed, which is a key intermediate in the industrial synthesis of the antiviral drug ledipasvir. mdpi.com This underscores the critical role of azaspiro[2.4]heptane derivatives in the pharmaceutical industry.
| Azaspiro[2.4]heptane Derivative | Synthetic Application | Significance |
| Methyl-5-(1-4-substituted phenyl ethyl)-5-azaspiro[2.4]heptane-6-carboxylate | Intermediate for medicinally active molecules | Foundation for new biologically active compounds sciensage.inforesearchgate.net |
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Key intermediate in the synthesis of Ledipasvir | Used in the treatment of Hepatitis C virus infections mdpi.comgoogle.com |
| (S)-7-amino-5-azaspiro[2.4]heptane | Intermediate for quinolone antibacterial agents | Provides a route to new antibacterial drugs nih.gov |
Oxaspiro[2.4]heptane Derivatives in Chemical Synthesis
Oxaspiro[2.4]heptane derivatives, which contain an oxygen atom within the spirocyclic framework, are another important class of compounds accessible from this compound. These compounds can be synthesized through various methods, including the Baeyer-Villiger oxidation of the corresponding ketone or through intramolecular cyclization reactions. The resulting oxaspiro[2.4]heptane derivatives can serve as versatile intermediates for further synthetic transformations.
For example, the synthesis of 6-methylene-5-oxaspiro[2.4]heptanones has been achieved through the base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones, demonstrating a novel approach to this class of spirocycles. rsc.org The unique reactivity of these small, strained spiroheterocycles has been exploited in the synthesis of natural and unnatural products. nih.gov
| Oxaspiro[2.4]heptane Derivative | Synthetic Methodology | Application |
| 6-Methylene-5-oxaspiro[2.4]heptanones | Base-catalyzed dimerization of alkynyl cyclopropyl ketones | Building blocks for diverse spirocyclopropanes rsc.org |
| Oxaspiro[2.2]pentanes | Epoxidation of unsaturated cyclopropane derivatives | Synthesis of carbocyclic analogues of oxetanocin nih.gov |
| 5-Oxaspiro[2.4]heptane-6-carboxylic acid | - | Available as a chemical reagent for further synthesis bldpharm.combiosynth.com |
Intermediates in the Synthesis of Biologically Relevant Molecules
The structural motifs derived from this compound are prevalent in molecules designed for therapeutic and agricultural applications.
Analogous Spirocyclic Compounds in Medicinal Chemistry Research
Spirocyclic motifs are increasingly incorporated into clinical candidates and approved drugs to enhance their pharmacological profiles. researchgate.net The introduction of a spirocycle can improve drug-like properties such as potency, selectivity, and pharmacokinetic parameters. researchgate.net Spirocycles are valuable tools for medicinal chemists to address various challenges in drug discovery by restricting the conformation of a molecule to achieve a better fit with its biological target. researchgate.net
Heterocyclic spiro-compounds, in particular, are considered privileged scaffolds in modern medicinal chemistry due to their wide range of physiological activities. google.com Nitrogen-containing spirocycles have emerged as attractive templates because they are found in numerous natural products. google.com The rigid nature of the spirocyclic core often leads to increased potency and selectivity when compared to non-spirocyclic counterparts. bldpharm.com
Precursors for Drug Discovery Programs (e.g., antiviral agents, anticonvulsants)
The spiro[2.4]heptane framework is a key component in the development of new therapeutic agents.
Antiviral Agents: The derivative 5-azaspiro[2.4]heptane-6-carboxylic acid is a critical building block in the industrial synthesis of the antiviral drug Ledipasvir. nih.gov Ledipasvir is a potent inhibitor of the non-structural protein 5A (NS5A) and is used in the treatment of Hepatitis C virus (HCV) infections. nih.gov The synthesis of this key intermediate underscores the importance of the spiro[2.4]heptane scaffold in creating complex antiviral medications. google.comnih.gov The availability of versatile starting materials like this compound is crucial for the efficient production of such drug intermediates.
Anticonvulsants: Research into new anticonvulsant agents has led to the synthesis and evaluation of 4,6-diazaspiro[2.4]heptane-5,7-diones. nih.gov In a study, these compounds were tested for anticonvulsant efficacy in mice using the maximal electroshock (MES) test, with neurotoxicity assessed via the rotorod test. nih.gov The most active compound from the series, 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione (6t), showed a median effective dose (ED₅₀) of 12.5 mg/kg. nih.gov With a median toxic dose (TD₅₀) of 310 mg/kg, this compound yielded a Protective Index (PI) of 24.8, which is superior to the established anticonvulsant drug Phenytoin. nih.gov
Table 1: Anticonvulsant Activity of Lead Compound 6t
| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|---|
| 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione (6t) | MES | 12.5 | 310 | 24.8 |
Data sourced from a study on new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. nih.gov
Agrochemical Research Applications and Herbicide Intermediates
The unique structural properties of spiro compounds have also made them a focus of research in the development of new pesticides, including herbicides. Spirocyclic compounds are known to possess a range of biological activities, and their unique mechanisms of action can help mitigate the development of resistance in target pests. researchgate.net
In the field of agrochemicals, spiro derivatives have been investigated for their insecticidal, fungicidal, and herbicidal functions. Some spiro-based insecticides function by targeting and inhibiting the enzyme acetyl-CoA carboxylase (ACC), which disrupts lipid biosynthesis in pests and leads to mortality. researchgate.net This mode of action is a target for several commercial herbicides and insecticides. The structural novelty of compounds like this compound makes it a valuable starting point for creating libraries of new spirocyclic candidates for screening in agrochemical discovery programs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for Ethyl 6-oxospiro[2.4]heptane-5-carboxylate, and what key reagents are involved?
- Methodological Answer : A common route involves the hydrolysis of dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate derivatives using DMSO, water, and sodium chloride under reflux conditions. The reaction is monitored via TLC, and the product is isolated via ethyl acetate extraction followed by sodium sulfate drying and vacuum concentration . Alternative pathways may employ spiroannulation strategies, leveraging bicyclic ketone intermediates.
Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?
- Methodological Answer : Characterization typically combines:
- Spectroscopy : and to confirm spirocyclic connectivity and ester functionality.
- X-ray crystallography : SHELXL or SHELXS for structural refinement, with ORTEP-3 used for graphical representation of the spirocyclic core .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound’s spirocyclic structure?
- Methodological Answer : The spirocyclic system introduces non-planar puckering, complicating electron density mapping. Researchers use SHELXL’s restraints for bond lengths/angles and apply Cremer-Pople puckering parameters to quantify ring distortions . Validation tools like PLATON (via the IUCr’s checkCIF) are critical for identifying over-constrained torsion angles or missed symmetry .
Q. How can contradictory spectral data from independent studies be resolved?
- Methodological Answer : Discrepancies in NMR or XRD data often stem from:
- Solvent effects : Polar solvents (e.g., DMSO-d) may induce conformational shifts vs. CDCl.
- Crystallization conditions : Polymorphism or twinning artifacts require re-refinement with TWIN/BASF commands in SHELXL .
- Dynamic effects : Variable-temperature NMR or DFT calculations (e.g., Gaussian) model ring-flipping dynamics to reconcile splitting patterns .
Q. What computational approaches are suitable for modeling the compound’s conformational flexibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
